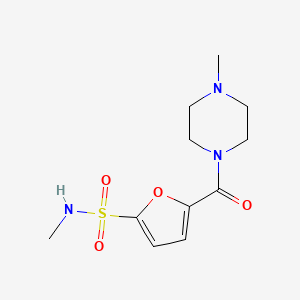

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-12-19(16,17)10-4-3-9(18-10)11(15)14-7-5-13(2)6-8-14/h3-4,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMAKQJJIJIAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the furan ring and the piperazine moiety. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis. The piperazine moiety is often prepared by reacting diethanolamine with methylamine at high pressure and temperature .

Industrial Production Methods

Industrial production of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include cyclodehydration reactions and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are enzymes that facilitate the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This inhibition has therapeutic implications in treating conditions such as:

- Glaucoma : CA inhibitors reduce intraocular pressure by decreasing aqueous humor production.

- Altitude sickness : They help mitigate symptoms by enhancing respiratory drive.

- Epilepsy : CA inhibitors have anticonvulsant effects, providing a potential treatment avenue for seizure disorders.

- Cancer : Targeting CA can disrupt tumor growth and metastasis.

Research indicates that this compound exhibits stronger inhibitory activity on carbonic anhydrase isoforms compared to existing drugs, which may lead to fewer side effects and improved efficacy in clinical settings .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity , particularly against multidrug-resistant bacteria. Studies have shown that derivatives with piperazine moieties, similar to N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide, exhibit significant antibacterial effects by inhibiting key bacterial enzymes involved in cell wall synthesis and metabolism . This positions the compound as a candidate for developing new antibiotics.

Clinical Trials

Recent clinical trials have explored the efficacy of CA inhibitors in treating glaucoma and epilepsy. Results indicate that compounds similar to N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide not only lower intraocular pressure effectively but also present a favorable side effect profile compared to traditional therapies like acetazolamide .

Antimicrobial Research

A systematic review highlighted the antimicrobial properties of compounds containing piperazine structures. In vitro studies demonstrated that these compounds effectively inhibited growth in various strains of bacteria, including resistant strains . The potential for developing new formulations based on this compound is promising.

Data Summary Table

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Carbonic Anhydrase Inhibition | Inhibits enzyme activity | Glaucoma, altitude sickness, epilepsy |

| Antimicrobial Activity | Inhibits bacterial enzyme functions | Bacterial infections, especially resistant strains |

Mechanism of Action

The mechanism of action of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Screening

Several structurally related furan sulfonamides have been synthesized and evaluated for antimicrobial activity. Key examples include:

| Compound Name | Substituent at 5-Position | Melting Point (°C) | Yield (%) | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|---|

| N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide | 4-methylpiperazine-1-carbonyl | Not reported | Not reported | Not reported |

| 4a: N-methyl-5-(o-tolyl)furan-2-sulfonamide | o-tolyl | 163–164 | 78 | 1627 |

| 4d: N-methyl-5-(phenyl)furan-2-sulfonamide | phenyl | 153–154 | 84 | 1628 |

| 4i: N-methyl-5-(m-tolyl)furan-2-sulfonamide | m-tolyl + dimethylphenyl | 201–202 | 79 | 1636 |

Key Observations:

Substituent Effects on Physical Properties: The 4-methylpiperazine-1-carbonyl group in the target compound introduces a polar, nitrogen-rich moiety, which likely enhances solubility compared to the aromatic substituents in 4a, 4d, and 4i. In analogs 4a–4i, substituents significantly influence melting points. For example, 4i, with a bulkier m-tolyl and dimethylphenyl group, exhibits the highest melting point (201–202°C), likely due to increased molecular rigidity.

Synthetic Yields :

- Yields for phenyl-substituted analogs (e.g., 4d: 84%) are marginally higher than those with ortho-substituents (4a: 78%), suggesting steric or electronic effects during synthesis.

Spectroscopic Features :

- IR spectra for all analogs show strong C=O stretches (~1627–1636 cm⁻¹), consistent with the sulfonamide and ketone functionalities. Aromatic C=C stretches (1516–1580 cm⁻¹) further confirm structural integrity.

Structural vs. Pharmacokinetic Divergence

Polarity and Solubility :

The 4-methylpiperazine-1-carbonyl group introduces a tertiary amine, enhancing water solubility compared to purely aromatic substituents. This property is critical in pharmaceutical contexts, where solubility impacts impurity removal and drug formulation.- Bioactivity: While phenyl-substituted analogs exhibit antimicrobial activity, the target compound’s bioactivity remains unstudied.

Biological Activity

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. Key steps include:

- Preparation of the Furan Ring : Methods such as the Paal-Knorr synthesis are commonly employed.

- Formation of the Piperazine Moiety : This is often achieved through reactions involving diethanolamine and methylamine under high pressure and temperature conditions.

The compound's unique structure, characterized by a furan ring linked to a sulfonamide group via a piperazine carbonyl, contributes to its distinct chemical and biological properties.

The biological activity of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biological pathways. For example, it has been shown to modulate protein interactions critical for bacterial survival and proliferation .

Antimicrobial Activity

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of drug-resistant bacteria, including:

- Acinetobacter baumannii

- Klebsiella pneumoniae

In vitro tests revealed that this compound could restore the activity of existing antibiotics against NDM-positive strains, suggesting a potential role in combating antibiotic resistance .

Antiviral Properties

Research indicates that this compound may also possess antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting their function. Further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies highlight the efficacy of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide in various biological contexts:

- Study on Antibacterial Activity :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Antibacterial Activity (MIC μg/mL) | Notable Features |

|---|---|---|---|

| N-Methylpiperazine | Piperazine derivative | 15–30 | Basic structure with lower potency |

| Furan-2-sulfonamide | Sulfonamide derivative | 20–50 | Effective against Gram-positive bacteria |

| N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide | Hybrid compound | 5–10 | High potency against resistant strains |

Q & A

Basic Research Question

- LCMS : Monitor molecular ion peaks and rule out adducts (e.g., [M+H]⁺ or [M+Na]⁺) .

- NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially in piperazine and furan regions .

- XRPD : Confirm crystallinity and polymorphic forms (e.g., sharp peaks at 2θ = 10–30°) .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and melting points .

How can reaction yields be optimized for analogs with steric hindrance?

Advanced Research Question

Steric hindrance in bulky substituents (e.g., cyclopropyl or tetrahydrofuran groups) reduces yields. Strategies include:

Q. Case Study :

- Compound 10m (35% yield): Using tetrahydrofuran-methyl substituents required extended reaction time (24h) and excess reagents .

How to resolve discrepancies between NMR and LCMS data?

Advanced Research Question

Conflicts may arise from impurities, tautomerism, or residual solvents. Mitigation steps:

- Purification : Re-crystallize or use preparative HPLC to isolate pure fractions .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH in sulfonamide) via D₂O shake tests .

- High-Resolution MS : Confirm exact mass (<5 ppm error) to distinguish isobaric species .

Example : LCMS m/z 488.1 (chlorophenyl analog) matched ¹³C NMR data but showed minor impurities; column chromatography resolved this .

What strategies enhance target binding affinity in structure-activity relationship (SAR) studies?

Advanced Research Question

- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -SO₂CF₃) to improve solubility and receptor interactions .

- Sulfonamide Tuning : Replace methyl with cyclopropyl or fluorinated groups to reduce metabolic clearance .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., NLRP3 inflammasome) .

Key Finding : Fluorophenyl analogs showed 10-fold higher potency than chlorophenyl derivatives in enzyme inhibition assays .

What analytical techniques are critical for impurity profiling?

Basic Research Question

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate sulfonamide-related impurities .

- Mass Spectrometry : HRMS or MS/MS to identify degradation products (e.g., hydrolyzed furan rings) .

- XRPD : Detect crystalline vs. amorphous impurities .

Example : Impurity profiling of a glaucoma drug candidate identified <0.1% residual starting material using gradient HPLC .

How to design in vitro assays for assessing metabolic stability?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.